molecular formula C17H18Cl2N2O B4297165 N-benzyl-2,5-dichloro-N-ethyl-4,6-dimethylpyridine-3-carboxamide

N-benzyl-2,5-dichloro-N-ethyl-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B4297165
M. Wt: 337.2 g/mol
InChI Key: MFOZNPVJHRHRLP-UHFFFAOYSA-N
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Description

N-benzyl-2,5-dichloro-N-ethyl-4,6-dimethylpyridine-3-carboxamide is an organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a benzyl group, two chlorine atoms, an ethyl group, and two methyl groups attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,5-dichloro-N-ethyl-4,6-dimethylpyridine-3-carboxamide typically involves multiple steps, including Friedel-Crafts acylation, nitration, and subsequent reduction reactions . . The final steps involve the addition of the benzyl and ethyl groups under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,5-dichloro-N-ethyl-4,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), nitric acid (HNO3)

    Reducing agents: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substituting agents: Various electrophiles for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-benzyl-2,5-dichloro-N-ethyl-4,6-dimethylpyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-benzyl-2,5-dichloro-N-ethyl-4,6-dimethylpyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. For example, electrophilic aromatic substitution reactions involve the formation of a positively charged benzenonium intermediate, which then undergoes further transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2,5-dichloro-N-ethyl-4,6-dimethylpyridine-3-carboxamide is unique due to its specific combination of substituents on the nicotinamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-benzyl-2,5-dichloro-N-ethyl-4,6-dimethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O/c1-4-21(10-13-8-6-5-7-9-13)17(22)14-11(2)15(18)12(3)20-16(14)19/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOZNPVJHRHRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=C(C(=C(N=C2Cl)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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